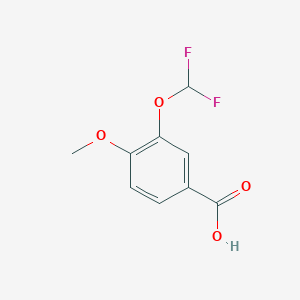
3-(二氟甲氧基)-4-甲氧基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 3-(Difluoromethoxy)-4-methoxybenzoic acid, is a chemically modified benzoic acid derivative. It is characterized by the presence of methoxy and difluoromethoxy functional groups attached to the benzene ring. This structure suggests potential applications in various chemical and pharmaceutical fields due to the unique properties imparted by these substituents.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 3,5-Dimethoxy-2,4-difluorobenzoic acid, a compound with a similar structure, was synthesized from 2,3,4,5-tetrafluorobenzoic acid through a multi-step process involving nitration, methoxyl substitution, reduction of the nitro group, diazotization, and reduction . This synthesis route indicates the complexity involved in introducing specific functional groups to the benzoic acid core while maintaining the integrity of the other substituents.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(Difluoromethoxy)-4-methoxybenzoic acid has been elucidated using various spectroscopic techniques. For example, organotin(IV) complexes with 2,4,5-trifluoro-3-methoxybenzoic acid were characterized by IR, ^1H and ^13C NMR spectra analyses, and X-ray crystallography . These studies provide insights into the geometry and electronic environment of the tin atoms and the overall molecular conformation, which could be extrapolated to understand the structure of 3-(Difluoromethoxy)-4-methoxybenzoic acid.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives can be influenced by the substituents on the benzene ring. For instance, 5-Hydroxy-3-mercapto-4-methoxybenzoic acid was synthesized and found to be a potent inhibitor of catechol O-methyltransferase (COMT), indicating that the mercapto and methoxy groups significantly affect the molecule's reactivity . Similarly, the difluoromethoxy and methoxy groups in 3-(Difluoromethoxy)-4-methoxybenzoic acid are likely to impact its chemical behavior, potentially making it a candidate for biochemical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are largely determined by their functional groups. The presence of fluorine atoms and methoxy groups can alter properties such as acidity, boiling point, solubility, and reactivity. For example, the high acidity of the fluorophenol moiety in related fluorinated compounds contributes to their sensitivity to pH changes and selectivity in metal cation binding . These properties are crucial for the development of fluorescent probes. The difluoromethoxy and methoxy groups in 3-(Difluoromethoxy)-4-methoxybenzoic acid are expected to confer similar distinctive properties, which could be exploited in various chemical and pharmaceutical applications.
科学研究应用
Pharmacological Characteristics and Health Impacts
Compounds similar to 3-(Difluoromethoxy)-4-methoxybenzoic acid, such as vanillic acid and gallic acid, have been extensively studied for their pharmacological properties. These include antioxidant, anti-inflammatory, and neuroprotective activities. The potential for these compounds to mitigate oxidative stress-induced neurodegeneration highlights their importance in developing treatments for various diseases (Ingole et al., 2021); (Gao et al., 2019).
Environmental Fate and Biodegradation
Understanding the environmental fate and biodegradation pathways of chemical compounds is crucial for assessing their environmental impact. Studies on compounds such as parabens and polyfluoroalkyl chemicals provide insights into their persistence, bioaccumulation potential, and transformation products. These studies inform regulatory actions and environmental risk assessments (Liu & Mejia Avendaño, 2013).
Antioxidant Activity and Analytical Methods
The antioxidant capacity of chemical compounds, including those structurally related to 3-(Difluoromethoxy)-4-methoxybenzoic acid, has been a subject of considerable interest. Analytical methods such as ORAC, HORAC, TRAP, and FRAP are critical for assessing the antioxidant activity of these compounds, contributing to our understanding of their potential health benefits and applications in food preservation and pharmaceuticals (Munteanu & Apetrei, 2021).
Toxicology and Health Risk Assessment
The toxicological profiles of compounds with functionalities similar to 3-(Difluoromethoxy)-4-methoxybenzoic acid are essential for ensuring their safe use in consumer products. Reviews of the health aspects of compounds like methyl paraben highlight the importance of understanding their metabolic pathways, acute and chronic toxicity, and potential for causing allergic reactions. Such knowledge is fundamental for regulatory assessments and for informing public health recommendations (Soni et al., 2002).
安全和危害
The safety data sheet for a similar compound, 3-(Difluoromethoxy)aniline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .
未来方向
Research on compounds similar to 3-(Difluoromethoxy)-4-methoxybenzoic acid suggests potential therapeutic applications. For instance, 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid (DGM) has been studied for its effects on pulmonary fibrosis, with the aim of determining whether epithelial–mesenchymal transformation (EMT) can be used as a therapeutic target for DGM therapy to reduce idiopathic pulmonary fibrosis (IPF) .
属性
IUPAC Name |
3-(difluoromethoxy)-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-6-3-2-5(8(12)13)4-7(6)15-9(10)11/h2-4,9H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDERGTQRHJFPCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-4-methoxybenzoic acid | |
CAS RN |
162401-65-2 |
Source


|
| Record name | 3-(difluoromethoxy)-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)


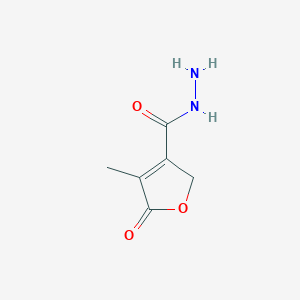

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)




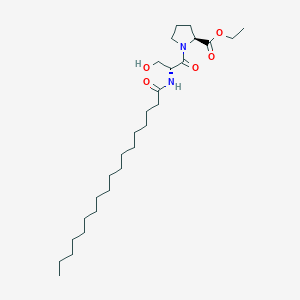
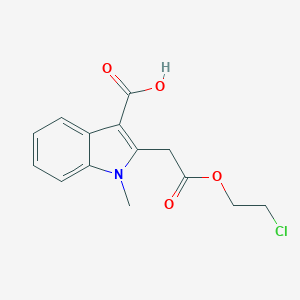
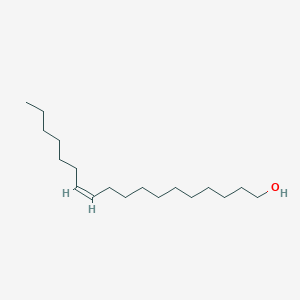
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)